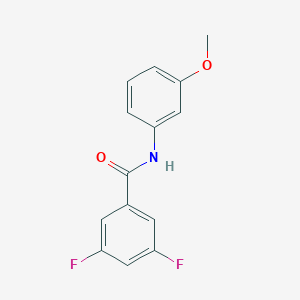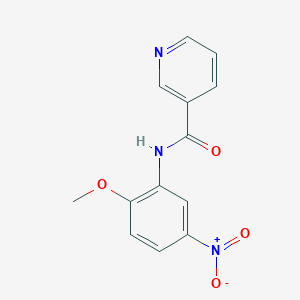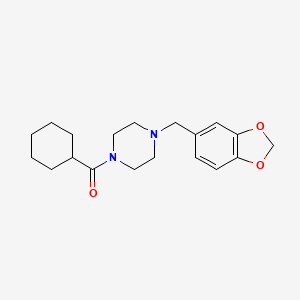
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, also known as PPAP, is a synthetic compound that has been studied for its potential use in various scientific research applications. PPAP is a derivative of the natural compound cathinone, which is found in the leaves of the khat plant. PPAP has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further research.
作用机制
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain. This results in increased levels of dopamine in the synaptic cleft, which can have a range of effects on behavior and cognition. This compound has also been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased heart rate. This compound has also been shown to increase the expression of genes involved in the synthesis of dopamine and to increase the density of dopamine receptors in the brain. These effects suggest that this compound may have potential therapeutic applications for a range of neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of using N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. This compound is also relatively easy to synthesize and has low toxicity, which makes it a safe and cost-effective research tool. However, one limitation of using this compound is that its effects on behavior and cognition may be difficult to interpret, as they may be influenced by a range of factors such as stress and environmental conditions.
未来方向
There are a number of future directions for research on N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride, including further studies on its potential therapeutic applications for neurological and psychiatric disorders. This compound may also have potential as a tool for studying the role of dopamine in addiction and reward processes. Additionally, further research is needed to better understand the long-term effects of this compound on behavior and cognition, as well as its potential interactions with other drugs and compounds.
合成方法
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride can be synthesized using a variety of methods, including reductive amination and palladium-catalyzed coupling reactions. One commonly used method involves the reaction of phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This produces N-phenylpyrrolidine, which can then be reacted with propionyl chloride to form this compound. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of this compound.
科学研究应用
N-phenyl-3-(1-pyrrolidinyl)propanamide hydrochloride has been studied for its potential use in a range of scientific research applications, including as a tool for studying the dopamine system in the brain. This compound has been shown to increase dopamine release in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. This compound has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
属性
IUPAC Name |
N-phenyl-3-pyrrolidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c16-13(8-11-15-9-4-5-10-15)14-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPVTPFAKDUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052530-16-1 |
Source


|
| Record name | 1-Pyrrolidinepropanamide, N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052530-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)
![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)